molecular formula C21H12F2N2O2 B2450329 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid CAS No. 355397-64-7

2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid

Cat. No.: B2450329
CAS No.: 355397-64-7
M. Wt: 362.336
InChI Key: NIXKHMFOWNKKTK-UHFFFAOYSA-N
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Description

2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties and industrial applications . This compound is characterized by the presence of two 4-fluorophenyl groups attached to the quinoxaline core, along with a carboxylic acid group at the 6-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid typically involves the condensation of 1,2-diarylketones with 3,4-diaminobenzoic acid under hydrothermal conditions . The reaction is carried out at temperatures ranging from 150 to 230°C for 5 to 30 minutes. This method avoids the use of volatile organic solvents, strong acids, and toxic catalysts, making it a greener alternative .

Industrial Production Methods

Industrial production of this compound can be achieved through similar hydrothermal synthesis methods, ensuring scalability and environmental sustainability. The use of high-temperature water as a solvent reduces the environmental impact and enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

    Levomycin: An antibiotic.

    Carbadox: An antibiotic used in animal feed.

Uniqueness

2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid stands out due to its unique combination of fluorophenyl groups and a carboxylic acid moiety, which enhances its pharmacological and industrial properties .

Biological Activity

2,3-Bis(4-fluorophenyl)quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H12_{12}F2_2N2_2O2_2
  • Molecular Weight : 362.33 g/mol
  • CAS Number : 355397-64-7

The structure of this compound features two fluorinated phenyl groups attached to a quinoxaline backbone, which contributes to its unique electronic properties and biological activities.

Biological Activity Overview

Research indicates that quinoxaline derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinoxaline derivatives have shown potential in inhibiting various microorganisms.
  • Anticancer Activity : Studies suggest that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Properties : Some quinoxalines have demonstrated the ability to modulate inflammatory pathways.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protein Interactions : The compound may bind to proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It can inhibit certain enzymes critical for cancer cell survival.
  • Gene Expression Modulation : Quinoxalines can influence gene expression related to cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves hydrothermal synthesis methods. The reaction conditions often include:

  • Starting Materials : 4,4'-difluorobenzil and 3,4-diaminobenzoic acid.
  • Temperature : Approximately 230 °C.
  • Solvent : High-temperature water or acetic acid as a catalyst.

This method is noted for its efficiency and environmental sustainability, yielding high purity products with minimal side reactions.

Anticancer Studies

A study published in ResearchGate examined the anticancer properties of several quinoxaline derivatives, including this compound. It was found to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression at specific checkpoints.

Antimicrobial Activity

Another research article highlighted the antimicrobial efficacy of quinoxaline derivatives against a range of pathogens. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acidTwo chlorinated phenyl groups; carboxylic acid groupAnticancer activity
This compoundTwo fluorinated phenyl groups; carboxylic acid groupAntimicrobial and anticancer activity
Quinoxaline-2-carboxylic acidSingle carboxylic acid group; no phenyl substitutionsLimited biological activity

The distinct substitution pattern in these compounds affects their biological properties significantly. For instance, the introduction of fluorine in place of chlorine enhances electronic properties that may contribute to increased biological activity.

Properties

IUPAC Name

2,3-bis(4-fluorophenyl)quinoxaline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXKHMFOWNKKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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